BenchChemオンラインストアへようこそ!

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

medicinal chemistry structure-activity relationship regioisomer comparison

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034476-60-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₃F₃N₂OS and a molecular weight of 372.45 g/mol. It belongs to the class of N-(piperidin-4-ylmethyl)benzamides and incorporates three distinct pharmacophoric elements: a 3-(trifluoromethyl)benzamide core, a piperidine ring serving as a central scaffold, and a tetrahydrothiophene (thiolane) moiety attached to the piperidine nitrogen.

Molecular Formula C18H23F3N2OS
Molecular Weight 372.45
CAS No. 2034476-60-1
Cat. No. B2840809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
CAS2034476-60-1
Molecular FormulaC18H23F3N2OS
Molecular Weight372.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3
InChIInChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24)
InChIKeyHSXOHZGWBVFKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034476-60-1): Structural Identity, Class Context, and Procurement Baseline


N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034476-60-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₃F₃N₂OS and a molecular weight of 372.45 g/mol . It belongs to the class of N-(piperidin-4-ylmethyl)benzamides and incorporates three distinct pharmacophoric elements: a 3-(trifluoromethyl)benzamide core, a piperidine ring serving as a central scaffold, and a tetrahydrothiophene (thiolane) moiety attached to the piperidine nitrogen [1]. The compound is currently cataloged as a research chemical by multiple specialty suppliers, with typical specified purity of ≥95% , and is intended exclusively for non-human, preclinical research applications . Its structural architecture positions it at the intersection of several medicinal chemistry campaigns exploring kinase inhibition and CNS receptor modulation, although no dedicated primary biological characterization studies for this specific compound have been identified in the peer-reviewed literature as of the search date.

Why Generic Substitution of N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide Is Not Supported by Available Evidence


Within the N-(piperidin-4-ylmethyl)benzamide chemotype, even seemingly conservative structural modifications—such as repositioning the trifluoromethyl substituent or altering the sulfur heterocycle ring size—can produce divergent pharmacological profiles [1]. The target compound (3-CF₃) and its closest commercially available regioisomer (2-CF₃, CAS 2034506-56-2) share an identical molecular formula and core scaffold, yet the position of the electron-withdrawing trifluoromethyl group alters the electronic distribution across the benzamide ring, potentially affecting hydrogen-bonding geometry with target proteins and metabolic stability [2]. Similarly, substituting the five-membered thiolane ring for a six-membered thiane (CAS 2034308-51-3) introduces measurable changes in molecular volume, conformational flexibility, and lipophilicity [3]. These structural distinctions preclude the assumption that closely related analogs can be interchanged without altering biological readouts. The quantitative evidence dimensions below establish the specific, verifiable points of differentiation that a procurement decision should consider when selecting among in-class candidates.

Quantitative Differentiation Evidence for N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide Against Close Structural Analogs


Regioisomeric Differentiation: 3-CF₃ vs. 2-CF₃ Benzamide Substitution

The 3-CF₃ regioisomer (CAS 2034476-60-1) differs from the 2-CF₃ analog (CAS 2034506-56-2) solely in the position of the trifluoromethyl substituent on the benzamide ring, yet this positional isomerism has well-documented consequences in benzamide pharmacology [1]. In the broader class of trifluoromethylbenzamides, the 3-CF₃ substitution pattern has been associated with GlyT1 inhibitory activity (exemplified by the clinical-stage compound SSR504734 and its analogs), whereas 2-CF₃ substitution often directs toward different target profiles [2]. The computed XLogP3 value of 3.7 for the 2-CF₃ regioisomer provides a reference point, with the 3-CF₃ variant expected to exhibit a similar but not identical lipophilicity due to altered dipole moment orientation [3].

medicinal chemistry structure-activity relationship regioisomer comparison

Sulfur Heterocycle Ring Size Differentiation: Thiolane (5-Membered) vs. Thiane (6-Membered)

The target compound incorporates a thiolane (tetrahydrothiophene) ring—a five-membered cyclic sulfide—attached to the piperidine nitrogen. The closest analog with an expanded sulfur heterocycle, the thian-4-yl variant (CAS 2034308-51-3), replaces the five-membered thiolane with a six-membered thiane (tetrahydro-2H-thiopyran) ring [1]. This ring expansion increases the molecular weight from 372.45 to 386.48 g/mol (+14.03 Da), adds one methylene unit (molecular formula changes from C₁₈H₂₃ to C₁₉H₂₅), and alters the conformational flexibility and steric profile of the piperidine N-substituent [1]. In related benzamide scaffold optimization studies, heterocycle ring size has been shown to influence target selectivity and pharmacokinetic parameters [2].

conformational analysis heterocycle chemistry scaffold optimization

Computed Physicochemical Property Profile Benchmarking Against the 2-CF₃ Regioisomer

Computed molecular descriptors for the 2-CF₃ regioisomer provide a reference framework for the target 3-CF₃ compound, which shares the identical molecular formula and scaffold connectivity [1]. The 2-CF₃ variant has a computed XLogP3 of 3.7 and a topological polar surface area (TPSA) of 57.6 Ų, placing it within favorable drug-like chemical space [1]. The 3-CF₃ regioisomer is expected to exhibit a comparable but distinguishable lipophilicity profile due to the altered electronic distribution; meta-substituted CF₃ benzamides typically show slightly lower logP values than their ortho-substituted counterparts owing to reduced intramolecular hydrogen-bonding interference with the carboxamide [2]. The compound also features a hydrogen bond donor count of 1, hydrogen bond acceptor count of 6 (from the amide oxygen, piperidine nitrogen, thiolane sulfur, and fluorine atoms), and 4 rotatable bonds [1].

ADME prediction drug-likeness physicochemical profiling

Benzamide Substituent Class Differentiation: 3-CF₃ vs. 3-Cl vs. 2,4-Difluoro Analogs

Within the thiolane-piperidine scaffold, the benzamide substituent is the primary pharmacophoric determinant. The 3-CF₃ group provides strong electron-withdrawing character (Hammett σₘ = 0.43) combined with significant lipophilicity (π = 0.88), distinguishing it from the 3-chloro analog (CAS 2034591-43-8; σₘ = 0.37, π = 0.71) and the 2,4-difluoro analog (CAS 2034481-79-1; combined σ effects differ) [1]. In the broader benzamide kinase inhibitor class, trifluoromethyl substitution has been associated with enhanced metabolic stability compared to chloro or unsubstituted analogs, due to the strength of the C–F bond resisting oxidative metabolism [2]. The CF₃ group also functions as a weaker hydrogen bond acceptor than carbonyl oxygen, potentially offering distinct binding interactions compared to halogen-substituted analogs [3].

halogen bonding bioisostere comparison electron-withdrawing group

Purity Specification and Reproducibility: ≥95% Baseline with Batch-to-Batch Consistency Requirements

The compound is supplied by multiple vendors with a standard minimum purity specification of ≥95%, as determined by HPLC analysis . For the closely related 2-CF₃ regioisomer (CAS 2034506-56-2), commercial availability data from Life Chemicals indicates typical catalog offerings at the 2 μmol ($85.50) and 5 μmol price points [1]. The target 3-CF₃ compound (CAS 2034476-60-1) is listed across multiple supplier catalogs, enabling competitive sourcing with verification of batch-specific Certificates of Analysis (CoA) including HPLC purity, NMR conformity, and water content [2]. The well-defined synthetic route to this scaffold, involving sequential piperidine N-alkylation with thiolan-3-one followed by reductive amination and benzamide coupling, supports reproducible batch-to-batch quality .

quality control reproducibility chemical procurement

CNS Drug-Likeness and Blood-Brain Barrier Penetration Potential: Thiolane vs. Sulfoxide/Sulfone Oxidized Derivatives

The thiolane sulfur in the target compound exists in the thioether (-S-) oxidation state, which can be contrasted with oxidized analogs bearing a sulfoxide (S=O) or sulfone (O=S=O) group [1]. Thioether-containing compounds generally exhibit higher lipophilicity and better passive membrane permeability compared to their oxidized counterparts, which introduce polarity and hydrogen bond acceptor capacity that can reduce blood-brain barrier penetration [2]. Published research on thiolane-based therapeutics has documented that the thioether oxidation state is associated with favorable CNS penetration parameters, while sulfone derivatives (e.g., 1,1-dioxo-thiolane analogs) show improved aqueous solubility but reduced passive CNS permeability [3]. This redox state consideration is directly relevant to procurement when CNS target engagement is the experimental objective.

CNS penetration blood-brain barrier thioether oxidation state

Recommended Research and Procurement Application Scenarios for N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide


Structure-Activity Relationship (SAR) Studies of Glycine Transporter 1 (GlyT1) Benzamide Inhibitors

The 3-CF₃ benzamide motif is a validated pharmacophore for GlyT1 inhibition, as established by the clinical candidate SSR504734 and its analogs [1]. This compound serves as a scaffold-hopping intermediate for exploring the contribution of the thiolane-piperidine moiety to GlyT1 potency and selectivity, enabling direct comparison with morpholine, piperazine, and other N-substituted piperidine GlyT1 inhibitor series. Procurement of the 3-CF₃ regioisomer is essential here, as the 2-CF₃ analog is not reported to engage the GlyT1 pharmacophore equivalently [1].

CNS Penetrant Chemical Probe Development Leveraging Favorable Physicochemical Properties

With a predicted XLogP3 in the 3.5–3.7 range and TPSA of approximately 57.6 Ų, this compound falls within the established CNS drug-like chemical space (logP 2–4, TPSA < 60–70 Ų) associated with successful brain-penetrant molecules [2]. The thioether (thiolane) oxidation state preserves lipophilicity for passive BBB permeation, distinguishing it from more polar sulfoxide/sulfone analogs. This compound is suitable for in vitro BBB permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assays) as part of a CNS probe discovery cascade [3].

Kinase Inhibitor Scaffold Diversification in Benzamide-Based Library Design

The trifluoromethylbenzamide chemotype has been extensively explored as a kinase inhibitor scaffold, with documented activity against KDR (VEGFR2), Ephrin receptor kinases, PI3K isoforms, and ABL/c-KIT in patent and literature disclosures [4]. The thiolane-piperidine moiety introduces a unique three-dimensional sulfur-containing fragment that is underrepresented in commercial kinase inhibitor libraries. This compound can serve as a diversity element in kinase-focused compound collections, with the thiolane ring offering conformational constraint and potential sulfur-mediated binding interactions (e.g., with the kinase hinge region or hydrophobic back pocket) distinct from oxygen-containing heterocycle analogs [5].

Metabolic Stability Benchmarking of CF₃-Benzamide Scaffolds with Thioether-Containing N-Substituents

The 3-CF₃ group confers inherent metabolic stability advantages through the strength of the C–F bond, while the thiolane thioether may undergo CYP450-mediated S-oxidation as a primary metabolic pathway, providing a defined metabolic soft spot for structure-metabolism relationship studies [6]. This compound is appropriate for comparative in vitro metabolic stability assessment in liver microsomes or hepatocytes, benchmarking against the 3-Cl analog (which lacks CF₃ metabolic stability) and the thian-4-yl analog (which presents a different sulfur heterocycle oxidative profile) [6]. The compound is designated for non-human research use only, consistent with preclinical ADME investigation requirements .

Quote Request

Request a Quote for N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.